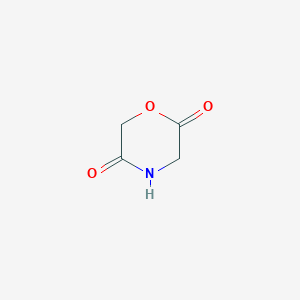

吗啉-2,5-二酮

描述

Morpholine-2,5-dione, also known as Diketomorpholine, is a six-membered ring compound with a lactone and lactam moiety . It belongs to the family of cyclodepsipeptides . The morpholine ring adopts a boat conformation that is distorted towards twist-boat .

Synthesis Analysis

Morpholine-2,5-dione can be synthesized from glycine and bromoacetyl bromide . The synthetic accessibility of Morpholine-2,5-dione has been summarized in various studies . It has been used for ring-opening polymerization reactions .Molecular Structure Analysis

The morpholine ring in Morpholine-2,5-dione adopts a boat conformation that is distorted towards twist-boat . The molecular packing is stabilized by the establishment of strong intermolecular NH…OC hydrogen bonds .Chemical Reactions Analysis

The ammonolysis of Morpholine-2,5-dione involves a complex mechanism involving two consecutive reactions followed by two parallel ones . The second step of the whole reaction involves an anchimeric assistance of the primary amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of Morpholine-2,5-dione are not explicitly mentioned in the retrieved papers. For detailed information, it is recommended to refer to the material safety data sheet .科学研究应用

有机催化聚合

吗啉-2,5-二酮用于有机催化聚合,以生产具有潜在生物降解特性的聚酯酰胺 (PEAs)。 这些PEAs可以通过“蛋氨酸-点击”化学在聚合后进一步功能化,扩展了聚酯酰胺的应用范围 .

新型共聚物的合成

该化合物在开环聚合 (ROP) 过程中用作单体,以生成新型共聚物。 这些共聚物是通过将吗啉-2,5-二酮与其他单体结合而合成的,从而产生了具有独特性能的材料,适用于各种应用 .

药物递送系统

吗啉-2,5-二酮基寡聚环肽 (ODPs) 具有交替的酰胺和酯键,是很有前途的药物递送系统基质。 这些ODPs可以针对药物的控释和靶向递送进行定制 .

多功能生物材料

由于其能够形成具有多种功能的寡聚环肽,吗啉-2,5-二酮是创建多功能生物材料的宝贵构建块。 这些材料可用于再生治疗和微创手术 .

界面性能增强

可以对衍生自吗啉-2,5-二酮的聚合物的界面性质进行工程设计,以提高其与生物组织的相容性,使其适用于可植入医疗器械和组织工程支架 .

安全和危害

未来方向

Morpholine-2,5-dione and its derivatives have been widely used in ring-opening polymerization reactions . The occurrence of the Morpholine-2,5-dione scaffold in natural products encompasses small monocyclic compounds but also complex, polycyclic representatives with a fused Morpholine-2,5-dione ring . This suggests potential future directions in the exploration of its applications in various fields.

作用机制

Target of Action

Morpholine-2,5-dione (MD) is a compound that belongs to the family of cyclodepsipeptides It’s known that cyclodepsipeptides have a wide range of biological targets due to their diverse structures .

Mode of Action

MDs can undergo polymerization to produce biodegradable materials, namely, polydepsipeptides . These polydepsipeptides can interact with various biological targets, leading to different physiological changes

Biochemical Pathways

MDs are synthesized from amino acids (AAs) as a starting material . They can undergo polymerization to produce biodegradable materials, namely, polydepsipeptides . These polydepsipeptides can then be used in various biochemical pathways, depending on their structure and the specific biological targets they interact with .

Pharmacokinetics

As a part of polydepsipeptides, md is expected to have good biodegradability . This suggests that it could have favorable pharmacokinetic properties, such as good absorption and metabolism, and efficient elimination from the body.

Result of Action

MDs, as part of polydepsipeptides, hold the potential to be used in medicinal applications . For instance, a novel copolymer with D,L-lactide (D,L-LA) and MD was synthesized and found to have better cell affinity than PLA, making it a promising biomaterial .

Action Environment

The action of MD can be influenced by various environmental factors. For instance, while the oligomers and multiblock copolymers crystallize in bulk, no crystallization is observed at the air-water interface . This suggests that the physical environment can significantly influence the behavior and efficacy of MD.

生化分析

Biochemical Properties

Morpholine-2,5-dione interacts with various enzymes and proteins in biochemical reactions. It is derived from hydrophobic amino acids including Leu, Ile, Val, Phe, Asp(OBzl), Lys(Z), and Ser(tBu) . The nature of these interactions is complex and involves a range of biochemical processes.

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Morpholine-2,5-dione exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Morpholine-2,5-dione change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Morpholine-2,5-dione is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Morpholine-2,5-dione within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can also be affected.

Subcellular Localization

It is possible that there are targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

morpholine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-2-8-4(7)1-5-3/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRZMIFDYMSZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364907 | |

| Record name | morpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34037-21-3 | |

| Record name | morpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Morpholine-2,5-dione is a cyclic depsipeptide, a class of molecules containing both amide and ester bonds within the ring structure. It is considered an analog of cyclic dipeptides (piperazine-2,5-diones) where an ester bond replaces one of the amide bonds. [] The molecular formula for the unsubstituted morpholine-2,5-dione is C4H5NO3.

A: Several methods are used to synthesize Morpholine-2,5-dione derivatives. One common approach is the cyclization of depsipeptides, with cyclization through ester bond formation generally being more efficient than cyclization via amide bond formation. [] Another method involves the N-acylation of amino acids like glycine, (S)-alanine, or (S)-valine with compounds such as chloroacetyl chloride or (R,S)-2-bromopropionyl bromide. This is followed by ring-closure of the resulting N-(2-halogenacyl)-amino acid sodium salts in the melt. [] For instance, the synthesis of (3S)-3-[(benzyloxycarbonyl)methyl]morpholine-2,5-dione was achieved using β-benzyl-L-aspartate and bromoacetyl bromide. []

A: Common spectroscopic techniques employed for characterization include Fourier-transform infrared spectroscopy (FT-IR), 1H-NMR, and 13C-NMR. These techniques provide insights into the functional groups present and confirm the structure of synthesized derivatives. [, ]

A: Morpholine-2,5-dione derivatives serve as monomers for synthesizing biodegradable polymers, particularly polydepsipeptides. [] These polymers are of significant interest for biomedical applications due to their biodegradability and potential biocompatibility.

A: Ring-opening polymerization (ROP) is commonly used. Different catalysts, including enzymes like lipase PPL [] and metal catalysts like stannous octoate, [, ] have been successfully used for ROP of Morpholine-2,5-dione derivatives.

A: Morpholine-2,5-dione derivatives without a substituent at the 6-position generally yield polymers with higher molecular weights compared to those with a substituent at this position. [] This highlights the influence of steric hindrance on the polymerization process.

A: Yes, copolymerization with monomers like ε-caprolactone, [] lactide, [, ] and glycolide [] has been reported. This allows for tailoring the properties of the resulting copolymers, such as hydrophilicity and crystallinity. [, ] For example, copolymers with higher MMD content exhibited increased weight loss, indicating enhanced biodegradability. []

A: The thermal properties vary depending on the substituents and comonomers. For instance, poly((S)-alanine-alt-glycolic acid) shows semicrystalline behavior, while other polydepsipeptides are often amorphous. [] The incorporation of comonomers can influence the glass transition temperature (Tg) and melting temperature (Tm) of the resulting copolymers. []

A: They hold promise in areas like drug delivery, [, ] gene delivery, [] and tissue engineering. [, ] For instance, they have been explored as components of nanocarriers for controlled drug release [] and as scaffolds for vascular tissue engineering. []

A: Studies using dibutyltin dialkoxides for the ring-opening of Morpholine-2,5-dione derivatives have revealed that while ring-opening occurs, polymerization can be prematurely terminated. This termination results from the formation of kinetically inert products, limiting the achievable molecular weights. []

A: Lipases like porcine pancreatic lipase (PPL) can catalyze the ring-opening polymerization of Morpholine-2,5-dione derivatives. [, ] The enzymatic polymerization proceeds without racemization of the amino acid moiety, offering a route to optically active polymers. []

A: Yes, density functional theory (DFT) calculations have been employed to investigate the antioxidant properties of Morpholine-2,5-dione derivatives. These calculations suggest that hydrogen atom abstraction from the activated C-H group at the 3-position in the morpholinedione ring is the most probable mechanism of antioxidant action. [, ]

A: Some Morpholine-2,5-dione derivatives have shown moderate antioxidant activity in vitro. [, ] This activity is thought to be related to their ability to donate hydrogen atoms, as suggested by DFT calculations. [] Further research is needed to fully understand their potential as antioxidants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)

![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)

![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)

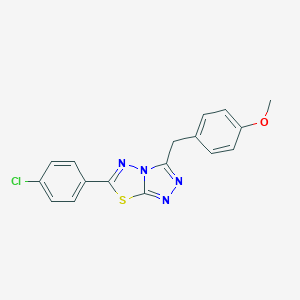

![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)

![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)

![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)